molecular formula C20H16FNO5 B2596414 N-(4-fluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021209-85-7

N-(4-fluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2596414
CAS No.: 1021209-85-7
M. Wt: 369.348
InChI Key: JIBFROWNCWCEEU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran-2-carboxamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-hydroxy-6-methyl-2H-pyran-2-one and a suitable aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through an etherification reaction using 3-methoxybenzyl alcohol and an appropriate catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the pyranone intermediate and an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents such as water or acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles or electrophiles, suitable bases or acids, and solvents like dichloromethane or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
  • N-(4-bromophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
  • N-(4-methylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Uniqueness

N-(4-fluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

N-(4-fluorophenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H16FNO5C_{20}H_{16}FNO_5, with a molecular weight of 369.3 g/mol. It features a pyran ring structure, which is critical for its biological activity. The presence of the 4-fluorophenyl and 3-methoxybenzyl groups contributes to its unique chemical properties and interactions with biological targets.

PropertyValue
Molecular FormulaC20H16FNO5C_{20}H_{16}FNO_5
Molecular Weight369.3 g/mol
CAS Number1021209-85-7

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that the compound may modulate inflammatory responses and exhibit analgesic properties.

Anti-inflammatory Effects

Research indicates that this compound may inhibit the release of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. Specifically, it has shown potential in reducing levels of tumor necrosis factor (TNF) and interleukins (IL-4, IL-5, IL-13) in experimental models of inflammation .

Analgesic Properties

In a study assessing the analgesic activity of related compounds, this compound exhibited significant effects in pain models, suggesting its potential as an analgesic agent. The mechanisms involved may include modulation of pain pathways through interaction with specific receptors .

Case Studies and Research Findings

  • Study on Inflammatory Response : A recent study demonstrated that the compound significantly inhibited allergen-induced lung inflammation in murine models. This effect was attributed to its ability to block the cascade of pro-inflammatory mediators .
  • Analgesic Activity Assessment : In pharmacological tests such as the writhing test and hot plate test, derivatives containing methoxy groups similar to this compound were found to exhibit notable analgesic effects without significant toxicity .
  • Molecular Docking Studies : Computational studies have indicated favorable binding affinities of this compound towards targets involved in pain and inflammation, supporting its potential therapeutic applications .

Properties

IUPAC Name

N-(4-fluorophenyl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO5/c1-25-16-4-2-3-13(9-16)11-26-19-12-27-18(10-17(19)23)20(24)22-15-7-5-14(21)6-8-15/h2-10,12H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBFROWNCWCEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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